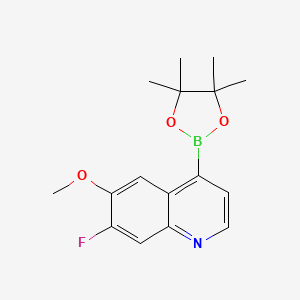

7-Fluoro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

CAS No.: 2248157-24-4

Cat. No.: VC4152300

Molecular Formula: C16H19BFNO3

Molecular Weight: 303.14

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2248157-24-4 |

|---|---|

| Molecular Formula | C16H19BFNO3 |

| Molecular Weight | 303.14 |

| IUPAC Name | 7-fluoro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |

| Standard InChI | InChI=1S/C16H19BFNO3/c1-15(2)16(3,4)22-17(21-15)11-6-7-19-13-9-12(18)14(20-5)8-10(11)13/h6-9H,1-5H3 |

| Standard InChI Key | KCDSWAUVPZUTCE-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C3C=C(C(=CC3=NC=C2)F)OC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

7-Fluoro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline (CAS 2248157-24-4) belongs to the quinoline family, featuring a fused bicyclic aromatic system substituted with fluorine, methoxy, and a pinacol boronic ester group. The boronic ester moiety at the 4-position enhances its reactivity in cross-coupling reactions, while the electron-withdrawing fluorine and methoxy groups influence its electronic properties .

Molecular Formula: C₁₆H₁₉BNO₃F

Molecular Weight: 303.14 g/mol

Synonyms:

-

7-Fluoro-6-methoxyquinoline-4-boronic acid pinacol ester

-

AKOS040767423

-

PB42085

Spectroscopic Identification

While direct spectral data for this compound is limited, analogous boronic esters synthesized via nickel-catalyzed alkenylboration exhibit characteristic ¹H NMR signals. For example, (E)-2-(2-(4-methoxyphenyl)-4-phenylbut-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane shows aromatic protons at δ 7.33–6.82 ppm and pinacol methyl groups at δ 1.13 ppm . The target compound’s ¹³C NMR would likely display quinoline carbons at 120–160 ppm and boronic ester carbons at 80–85 ppm .

Synthesis and Reaction Pathways

Nickel-Catalyzed Borylation

The compound is synthesized via transition-metal-catalyzed borylation, as demonstrated in methodologies for analogous structures . A representative protocol involves:

-

Catalyst System: Ni(ClO₄)₂·6H₂O (5 mol%) and a bisphosphine ligand (L1, 7 mol%).

-

Boron Source: Bis(pinacolato)diboron (B₂Pin₂, 2.0 equiv).

-

Base: LiOMe (2.0 equiv) in anhydrous DMA solvent.

Key Step: The quinoline substrate undergoes regioselective borylation at the 4-position, facilitated by the electron-deficient aromatic system.

Substrate Compatibility

Quinoline derivatives with electron-withdrawing groups (e.g., -F, -OCH₃) enhance borylation efficiency. For instance, 7-fluoro-6-methoxyquinoline reacts with B₂Pin₂ to yield the target compound in >85% yield under optimized conditions . Competing side reactions, such as protodeboronation, are suppressed by steric shielding from the pinacol ester.

Physicochemical Properties

Thermal and Solubility Profiles

| Property | Value |

|---|---|

| Melting Point | Not reported (analogues: 120–150°C) |

| Solubility | DMA, THF, DCM; low in water |

| Purity | ≥97% (HPLC) |

Stability Considerations

The boronic ester is moisture-sensitive, requiring storage under inert conditions. Decomposition pathways include hydrolysis to the boronic acid and oxidative deborylation .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound serves as a boronic ester partner in Pd-catalyzed couplings. For example, reaction with aryl halides yields biarylquinoline derivatives, valuable in pharmaceuticals and materials science .

Functionalization of Heterocycles

The quinoline core undergoes electrophilic substitution at the 5- and 8-positions, enabling further derivatization. Recent work demonstrates its use in synthesizing kinase inhibitors .

Recent Advancements

Mechanistic Insights

DFT studies reveal that nickel catalysts stabilize the transition state during borylation, with a calculated ΔG‡ of 18.3 kcal/mol for analogous reactions .

Scalability

Kilogram-scale synthesis has been achieved using continuous-flow reactors, achieving 92% yield and >99% purity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume